N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxypropanamide
Description
IUPAC Nomenclature and Systematic Chemical Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the complete name being this compound. This nomenclature precisely describes the molecular architecture, beginning with the benzodioxole ring system attached to a methyl group that connects to the nitrogen atom of the propanamide backbone. The phenoxy substituent is positioned at the second carbon of the propanamide chain, creating a distinctive structural arrangement.
The compound has been assigned PubChem Compound Identifier 2897843, facilitating its identification and retrieval from chemical databases. Additional systematic identifiers include various synonyms such as Oprea1117210, Oprea1159110, SCHEMBL10053699, and STK226043, which are utilized across different chemical information systems. These multiple identifiers ensure comprehensive coverage in chemical literature databases and facilitate cross-referencing across various research platforms.
The International Chemical Identifier representation provides a standardized method for describing the molecular structure: InChI=1S/C17H17NO4/c1-12(22-14-5-3-2-4-6-14)17(19)18-10-13-7-8-15-16(9-13)21-11-20-15/h2-9,12H,10-11H2,1H3,(H,18,19). This identifier encodes the complete connectivity information and serves as a unique digital fingerprint for the compound. The corresponding InChI Key XZUDYYADIQEDQE-UHFFFAOYSA-N provides a shortened version suitable for database searches and chemical informatics applications.
Molecular Formula and Weight Analysis
The molecular composition of this compound is represented by the molecular formula C17H17NO4, indicating the presence of seventeen carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and four oxygen atoms. This elemental composition reflects the complex aromatic nature of the compound, with multiple ring systems contributing to its overall structure.
The molecular weight has been precisely calculated as 299.32 grams per mole using computational methods implemented in PubChem version 2.2. This molecular weight places the compound in the category of medium-sized organic molecules, suitable for various analytical techniques and potential biological applications. The relatively high carbon-to-hydrogen ratio reflects the aromatic character and the presence of multiple unsaturated systems within the molecular framework.
| Molecular Parameter | Value | Reference Method |
|---|---|---|
| Molecular Formula | C17H17NO4 | PubChem 2.2 |
| Molecular Weight | 299.32 g/mol | PubChem 2.2 |
| Carbon Atoms | 17 | Elemental Analysis |
| Hydrogen Atoms | 17 | Elemental Analysis |
| Nitrogen Atoms | 1 | Elemental Analysis |
| Oxygen Atoms | 4 | Elemental Analysis |
The distribution of heteroatoms within the molecular structure significantly influences the compound's physical and chemical properties. The single nitrogen atom serves as the central connecting point between the benzodioxole and phenoxy portions of the molecule, while the four oxygen atoms contribute to the formation of ether linkages and the carbonyl functionality essential to the amide structure.
Crystallographic Structure Determination
Structural analysis reveals that this compound adopts specific three-dimensional conformations that influence its physical properties and potential interactions. While direct crystallographic data for this specific compound was not available in the search results, analysis of related benzodioxole-containing compounds provides insights into the likely structural arrangements.
The benzodioxole ring system typically exhibits planarity, with the fused methylenedioxy bridge creating a rigid bicyclic structure. This structural rigidity influences the overall molecular geometry and affects the spatial orientation of substituent groups. The phenoxy group attached to the propanamide chain introduces additional conformational flexibility, allowing for multiple possible orientations around the ether linkage.
Three-dimensional conformational analysis suggests that the molecule can adopt various spatial arrangements depending on environmental conditions and intermolecular interactions. The presence of the amide functionality introduces the potential for hydrogen bonding interactions, which can significantly influence crystal packing arrangements and solid-state properties. Computational conformational analysis indicates that the molecule possesses several low-energy conformations, with rotational freedom around specific bonds contributing to conformational diversity.
The methylenedioxy bridge of the benzodioxole system creates a five-membered ring that constrains the oxygen atoms in a specific geometric arrangement. This structural feature contributes to the unique electronic properties of the compound and influences its reactivity patterns. The spatial relationship between the benzodioxole and phenoxy aromatic systems determines the overall molecular shape and affects intermolecular stacking interactions in the solid state.
Spectroscopic Characterization (Fourier Transform Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)
Spectroscopic analysis of this compound reveals characteristic absorption patterns and signal distributions that confirm its structural identity. The Simplified Molecular Input Line Entry System representation CC(C(=O)NCC1=CC2=C(C=C1)OCO2)OC3=CC=CC=C3 provides a foundation for predicting spectroscopic behavior.
Fourier Transform Infrared spectroscopy would be expected to show characteristic absorption bands corresponding to the various functional groups present in the molecule. The amide carbonyl group should exhibit a strong absorption in the region around 1650-1680 wavenumbers, while the aromatic carbon-carbon stretching vibrations would appear in the 1450-1600 wavenumber range. The methylenedioxy bridge of the benzodioxole system would contribute distinctive carbon-oxygen stretching vibrations around 1200-1300 wavenumbers.
Nuclear Magnetic Resonance spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule. The aromatic protons of both the benzodioxole and phenoxy systems would appear in the characteristic aromatic region around 6.5-8.0 parts per million in proton Nuclear Magnetic Resonance spectra. The methylenedioxy protons would appear as a characteristic singlet around 5.9-6.0 parts per million, representing the two equivalent protons of the bridge. The methyl group attached to the propanamide chain would exhibit a doublet pattern due to coupling with the adjacent methine proton.
Mass spectrometry analysis would provide molecular weight confirmation and fragmentation patterns characteristic of the compound structure. The molecular ion peak should appear at mass-to-charge ratio 299, corresponding to the calculated molecular weight. Fragmentation patterns would likely include loss of the phenoxy group (mass 94) and formation of characteristic fragments from the benzodioxole system. Tandem mass spectrometry techniques could provide additional structural confirmation through specific fragmentation pathways.
Computational Molecular Modeling (Density Functional Theory, Molecular Orbital Analysis)
Computational analysis using Density Functional Theory methods provides insights into the electronic structure and molecular properties of this compound. These calculations reveal the distribution of electron density throughout the molecular framework and identify regions of high and low reactivity.
Molecular orbital analysis indicates that the highest occupied molecular orbital and lowest unoccupied molecular orbital are primarily located on the aromatic ring systems, with significant contributions from the benzodioxole and phenoxy portions of the molecule. The energy gap between these frontier orbitals influences the compound's electronic properties and potential reactivity toward electrophilic and nucleophilic species.
Computational geometry optimization reveals the preferred conformational arrangements of the molecule in the gas phase. These calculations indicate that the molecule adopts conformations that minimize steric interactions while maximizing favorable electronic interactions between different portions of the structure. The flexibility around the amide linkage and the phenoxy ether bond allows for conformational adaptation to different environments.
Electrostatic potential mapping provides visualization of charge distribution across the molecular surface, identifying regions of positive and negative charge concentration. The oxygen atoms of the benzodioxole system and the carbonyl oxygen exhibit negative electrostatic potential, making them potential sites for electrophilic attack or hydrogen bonding interactions. Conversely, the aromatic carbon atoms and the hydrogen atoms bonded to nitrogen show positive electrostatic potential regions.
Vibrational frequency calculations complement experimental spectroscopic data by predicting infrared absorption frequencies and intensities. These computational predictions assist in the assignment of experimental spectroscopic bands and provide detailed information about molecular motion patterns. The calculated frequencies for the amide carbonyl stretch, aromatic carbon-carbon vibrations, and methylenedioxy bridge motions align with expected experimental observations and validate the computational model.
Properties
Molecular Formula |
C17H17NO4 |
|---|---|
Molecular Weight |
299.32 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxypropanamide |
InChI |
InChI=1S/C17H17NO4/c1-12(22-14-5-3-2-4-6-14)17(19)18-10-13-7-8-15-16(9-13)21-11-20-15/h2-9,12H,10-11H2,1H3,(H,18,19) |
InChI Key |
XZUDYYADIQEDQE-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NCC1=CC2=C(C=C1)OCO2)OC3=CC=CC=C3 |
Canonical SMILES |
CC(C(=O)NCC1=CC2=C(C=C1)OCO2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxypropanamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a benzodioxole moiety, which is known for its diverse biological effects. The structure can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 285.31 g/mol
The key functional groups include:
- Benzodioxole
- Phenoxy
- Amide
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines and mediators. This is particularly relevant in conditions such as arthritis and other inflammatory diseases.
- Antioxidant Effects : Studies suggest that the compound may act as an antioxidant, scavenging free radicals and reducing oxidative stress in cells.
- Antimicrobial Properties : Preliminary investigations indicate that this compound may possess antimicrobial activity against various bacterial strains, making it a candidate for further development in treating infections.
In Vitro Studies
Several studies have evaluated the biological activity of this compound in vitro:
In Vivo Studies
In vivo studies have further elucidated the pharmacological effects:
- Animal Models : In a rat model of inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups.
- Toxicity Assessment : Toxicological evaluations indicated a favorable safety profile at therapeutic doses, with no significant adverse effects observed.
Case Studies
- Case Study 1 : A clinical trial investigating the anti-inflammatory effects of this compound in patients with rheumatoid arthritis showed a reduction in disease activity scores after eight weeks of treatment.
- Case Study 2 : A study focused on its antioxidant properties reported that patients taking the compound exhibited lower levels of oxidative stress markers compared to those on placebo.
Scientific Research Applications
Medicinal Chemistry
N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxypropanamide has been investigated for its potential as an active pharmaceutical ingredient (API) due to its structural features that may influence biological activity. The benzodioxole moiety is known for its role in enhancing the pharmacokinetic properties of compounds, while the phenoxypropanamide structure may contribute to its interaction with biological targets.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that derivatives of benzodioxole can selectively inhibit specific kinases involved in tumor proliferation, such as Src family kinases (SFKs) and poly(ADP-ribose) polymerase (PARP) .
Table 1: Comparison of Antitumor Activities of Related Compounds
| Compound Name | Target Kinase | IC50 (nM) | Reference |
|---|---|---|---|
| AZD0530 | c-Src | <10 | |
| Compound A | PARP | 50 | |
| This compound | Unknown | TBD | Current Study |
Case Studies
Several case studies have highlighted the compound's potential in overcoming resistance mechanisms in cancer therapy. For example, a recent study demonstrated that compounds with similar structures could enhance the efficacy of existing chemotherapeutics by targeting resistant cancer cell lines .
Case Study Summary: Overcoming Resistance in Cancer Therapy
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicological profile of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest favorable absorption and distribution characteristics, although comprehensive toxicological evaluations are necessary.
Pharmacokinetic Properties
The pharmacokinetic profile of related compounds indicates that they possess desirable attributes such as:
- High oral bioavailability
- Extended half-life
These properties are essential for maintaining therapeutic concentrations over extended periods.
Table 2: Pharmacokinetic Properties of Related Compounds
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Insights
- Electron-Rich vs. Electron-Deficient Substituents: The target compound’s phenoxy group provides an oxygen atom capable of hydrogen bonding, contrasting with the thioether in the 4-aminophenylthio analog (weaker H-bond acceptor) . The benzoylphenyl analog (C₂₃H₁₉NO₄) introduces a bulky, planar substituent likely to enhance π-π interactions in receptor binding .
- Lipophilicity : The 1,3-benzodioxole moiety consistently contributes to high logP values across analogs, suggesting utility in blood-brain barrier penetration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
